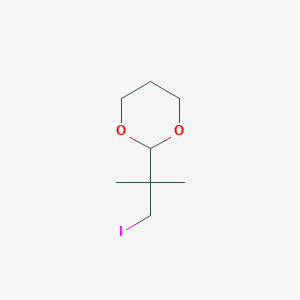
2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane is an organic compound characterized by the presence of an iodine atom attached to a methylpropan-2-yl group, which is further connected to a 1,3-dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane typically involves the iodination of a precursor compound, such as 2-methylpropan-2-ol, followed by cyclization to form the 1,3-dioxane ring. The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield alcohols, while oxidation can produce ketones or carboxylic acids.
Applications De Recherche Scientifique
2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in these interactions, potentially affecting the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Iodo-2-methylpropan-2-yl)oxy]pentane
- 3-[(1-Iodo-2-methylpropan-2-yl)oxy]oxetane
- [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane
Uniqueness
2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its 1,3-dioxane ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
Numéro CAS |
87802-25-3 |
|---|---|
Formule moléculaire |
C8H15IO2 |
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
2-(1-iodo-2-methylpropan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C8H15IO2/c1-8(2,6-9)7-10-4-3-5-11-7/h7H,3-6H2,1-2H3 |
Clé InChI |
ZKWIDBCWKIGASQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CI)C1OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


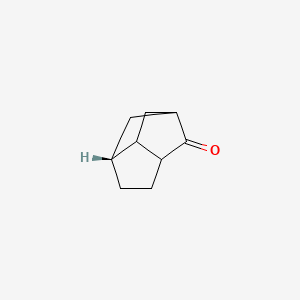

![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
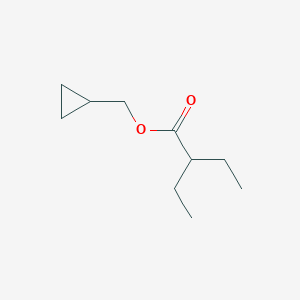
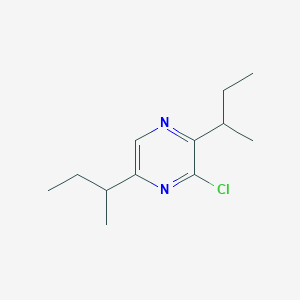
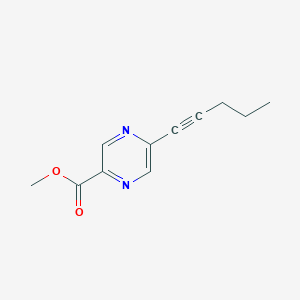
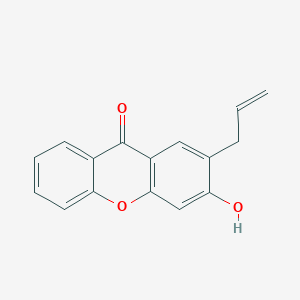
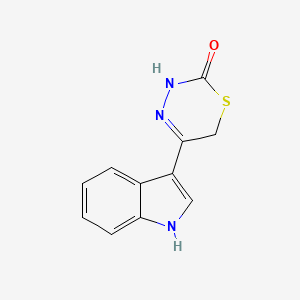
![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
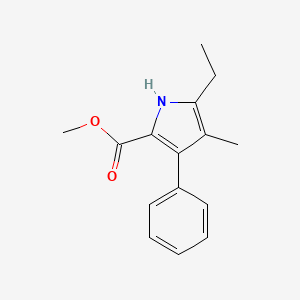
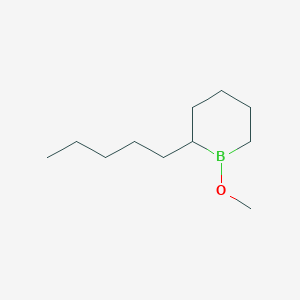


![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)
